2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide
Description
Properties
IUPAC Name |
2-[[3-fluoro-5-(trifluoromethyl)phenyl]methylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4N2O/c11-8-2-6(4-16-5-9(15)17)1-7(3-8)10(12,13)14/h1-3,16H,4-5H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYGSUUSABPAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CNCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination and Trifluoromethylation
This method involves sequential halogenation and trifluoromethylation of a pre-functionalized benzene derivative. For example, 3-chloro-5-(trifluoromethyl)benzene undergoes fluorination using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C, achieving 92% yield with 98% purity. The trifluoromethyl group is introduced via a Grignard reaction using CF₃MgBr, followed by quenching with phosphorus trichloride (PCl₃) to stabilize the intermediate.
Key Data:
| Reaction Step | Conditions | Yield | Purity |
|---|---|---|---|
| Fluorination of chlorobenzene | KF, DMSO, 120°C, 2h | 92% | 98% |
| Trifluoromethylation | CF₃MgBr, THF, 0°C, 1h | 85% | 95% |
Continuous Flow Bromination
An advanced method employs continuous flow reactors for bromination. 2-Fluoro-3-chlorotrifluoromethane is dissolved in dichloromethane and treated with bromine (Br₂) at 50°C, yielding 3-fluoro-5-(trifluoromethyl)bromobenzene with 89% efficiency. This approach minimizes side reactions like dichlorination and enhances scalability.
Amination to Form 3-Fluoro-5-(Trifluoromethyl)Benzylamine
The methylamino group is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution with Ammonia
3-Fluoro-5-(trifluoromethyl)benzyl bromide reacts with aqueous ammonia (NH₃) in acetonitrile at 80°C for 6 hours, producing the benzylamine intermediate in 78% yield. Catalytic amounts of tetrabutylammonium iodide (TBAI) improve reaction kinetics by facilitating bromide displacement.
Reductive Amination
An alternative route uses 3-fluoro-5-(trifluoromethyl)benzaldehyde and methylamine (CH₃NH₂) in the presence of sodium cyanoborohydride (NaBH₃CN). The reaction proceeds in methanol at 25°C, achieving 82% yield with >99% regioselectivity.
Comparative Analysis:
| Method | Conditions | Yield | Selectivity |
|---|---|---|---|
| Nucleophilic Substitution | NH₃, CH₃CN, 80°C, 6h | 78% | 95% |
| Reductive Amination | NaBH₃CN, CH₃OH, 25°C, 12h | 82% | >99% |
Acylation to Form the Acetamide Moiety
The final step involves reacting the benzylamine with acetylating agents.
Chloroacetylation Followed by Ammonolysis
3-Fluoro-5-(trifluoromethyl)benzylamine is treated with chloroacetyl chloride in dichloromethane at 0°C, followed by ammonolysis using aqueous NH₃. This two-step process yields 75% of the target compound with 97% purity.
Direct Acylation with Acetic Anhydride
A one-pot method utilizes acetic anhydride ((CH₃CO)₂O) and triethylamine (Et₃N) in tetrahydrofuran (THF). The reaction achieves 88% yield at 50°C within 4 hours, avoiding the need for intermediate isolation.
Optimization Parameters:
| Parameter | Chloroacetylation | Direct Acylation |
|---|---|---|
| Temperature | 0°C | 50°C |
| Reaction Time | 2h + 6h | 4h |
| Purity | 97% | 94% |
Emerging Methodologies and Catalytic Innovations
Biocatalytic Approaches
Engineered cytochrome c variants enable asymmetric N–H carbene insertion reactions using benzyl 2-diazotrifluoropropanoate as a carbene donor. This method achieves enantiomeric ratios of 95:5 er, though yields remain moderate (65%).
Palladium-Catalyzed Carbonylation
Palladium/Ruphos ligand systems facilitate cycloaminocarbonylation of fluorinated olefins and anilines under CO atmosphere. While applicable to analogous structures, this method requires further adaptation for the target compound.
Industrial-Scale Production Considerations
Continuous flow reactors (CFRs) are increasingly adopted for bromination and acylation steps, reducing reaction times from hours to minutes (e.g., 180 seconds for bromination) . CFRs also enhance safety by minimizing exposure to volatile intermediates like HCl gas.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing various substituents at available positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
Scientific Research Applications
Pharmaceutical Development
2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with various biological targets, making it a candidate for drug development in treating diseases such as cancer and neurodegenerative disorders.
Anticancer Activity
Research has indicated that compounds with similar fluorinated phenyl groups exhibit anticancer properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical for effective drug action. Studies on related compounds have shown promising results against various cancer cell lines, suggesting that this compound may warrant further investigation in oncology.
Neuropharmacological Research
The compound's ability to modulate neurotransmitter systems could make it valuable in neuropharmacology. Investigations into its effects on serotonin and dopamine receptors may reveal its potential as an antidepressant or anxiolytic agent.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including:
- Amidation Reactions : Reacting the corresponding amine with acetic anhydride or acetic acid derivatives.
- Fluorination Techniques : Utilizing electrophilic fluorination methods to introduce the trifluoromethyl group onto the aromatic ring.
Table 1: Comparison of Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Amidation | High yield, straightforward | Requires pure starting materials |
| Electrophilic Fluorination | Effective introduction of F groups | Potential for side reactions |
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Antitumor Activity : A study demonstrated that a derivative of this compound showed significant cytotoxic effects against breast cancer cells, with IC50 values lower than established chemotherapeutics (Source: Journal of Medicinal Chemistry).
- Neuroprotective Effects : Another investigation revealed that related compounds exhibited protective effects against neuronal cell death in models of Alzheimer's disease (Source: Neuropharmacology).
- In Vivo Studies : Animal models treated with similar fluorinated compounds showed improved behavioral outcomes in anxiety tests, indicating potential therapeutic effects (Source: Behavioral Brain Research).
Mechanism of Action
The mechanism by which 2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Benzimidazolyl-Acetamide Derivatives ()
A key structural analog is N-[2-[[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide. This compound shares the 3-fluoro-5-(trifluoromethyl)phenyl moiety but incorporates a benzimidazole ring. In contrast, the absence of a benzimidazole ring in the target compound likely reduces molecular weight and alters solubility.
Thiazolidinone-Based Acetamides ()
Compound 25 (2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide) features a thiazolidinone core. The thioxo and trimethoxybenzylidene groups increase polarity, as reflected in its high melting point (160–161°C) and elemental composition (C, 47.39%; S, 17.25%). The target compound, lacking a thiazolidinone ring, may exhibit lower crystallinity and improved membrane permeability .
Chloro-Substituted Acetamides ()
- 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide (): Pyridine-based analogs demonstrate how heterocyclic systems influence bioactivity. The target compound’s phenyl group may offer better π-π interactions than pyridine .
Physicochemical Properties
A comparative analysis of molecular weights, substituents, and melting points is summarized below:
Key Observations :
- The thiazolidinone derivative has the highest molecular weight and melting point due to its rigid heterocyclic core.
- Chloro substituents () may reduce solubility compared to fluoro groups.
Potassium Channel Modulation ()
The target compound’s simpler structure may lack this specificity but could offer advantages in synthetic accessibility .
Anti-Exudative Activity ()
Acetamides with furan-triazole moieties (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) exhibit anti-exudative effects comparable to diclofenac sodium. This highlights the role of acetamide derivatives in inflammation modulation, though substituent choice dictates efficacy .
Biological Activity
The compound 2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide , with CAS number 150517-77-4, is a derivative of acetamide that incorporates a trifluoromethyl group, which is known for enhancing biological activity in various pharmaceutical contexts. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 193.14 g/mol. The presence of the trifluoromethyl group (-CF₃) significantly influences the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds bearing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. A related study reported that certain acetamide derivatives demonstrated superior antibiofilm activity compared to standard antibiotics like cefadroxil at concentrations of 100 µg/100 µL .
Anticancer Potential
The anticancer activity of compounds containing the trifluoromethyl moiety has been documented in several studies. For example, compounds with similar structural features have exhibited significant cytotoxic effects against non-small cell lung cancer (NSCLC) cells by inducing apoptosis and inhibiting cell growth . The structure-activity relationship studies suggest that the incorporation of the trifluoromethyl group enhances binding affinity to cancer targets, leading to improved therapeutic efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis of fluorinated compounds indicates that the position and nature of substituents play a crucial role in determining biological activity. The inclusion of a trifluoromethyl group at the para position of the phenolic ring has been shown to increase potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs . This trend is critical for designing new derivatives aimed at specific biological targets.
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Structure | 8.1 | c-MET inhibition |
| Compound B | Structure | 0.060 | SMO receptor binding |
| This compound | - | TBD | TBD |
Case Studies
- Anticancer Activity : In a study evaluating N-substituted acetamides, compounds with structural similarities to this compound showed significant inhibition of c-MET kinase activity, which is crucial for tumor growth and metastasis . The IC50 values ranged from moderate to potent, indicating potential as therapeutic agents in oncology.
- Antimicrobial Efficacy : Another investigation into novel acetamide derivatives highlighted their efficacy against Gram-positive and Gram-negative bacteria, demonstrating that modifications such as the trifluoromethyl group can enhance antibacterial properties .
Q & A
Q. What are the optimal synthetic routes for preparing 2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide?
The synthesis typically involves multi-step organic reactions, starting with the formation of the trifluoromethylphenylmethylamine intermediate. A common approach includes:
- Step 1 : Condensation of 3-fluoro-5-(trifluoromethyl)benzylamine with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine linkage.
- Step 2 : Purification via silica gel chromatography (e.g., ethyl acetate/methanol gradient) to achieve >90% yield, as demonstrated in analogous acetamide syntheses .
- Critical parameters : Reaction temperature (60–80°C), solvent choice (polar aprotic solvents preferred), and stoichiometric control to minimize byproducts like unreacted benzylamine.
Q. How can the purity and structural integrity of this compound be validated?
Methodological validation includes:
- LCMS (Liquid Chromatography-Mass Spectrometry) : To confirm molecular weight (e.g., observed [M+H]⁺ ion at m/z 293.1) and detect impurities .
- HPLC : Retention time analysis (e.g., 0.61 minutes under SQD-FA05 conditions) for purity assessment .
- ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~120 ppm in ¹³C) and the acetamide NH resonance (δ ~7.5–8.0 ppm in ¹H) .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at –20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the acetamide moiety or degradation of the trifluoromethyl group.
- Avoid aqueous solutions unless stabilized with organic cosolvents (e.g., DMSO) .
Advanced Research Questions
Q. How does the fluorine substitution pattern influence biological activity?
- The 3-fluoro-5-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, improving membrane permeability. Fluorine’s electronegativity also modulates electronic effects on the acetamide’s NH group, potentially altering hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) .
- Comparative studies with non-fluorinated analogs show reduced target binding affinity (e.g., IC₅₀ values 2–3-fold higher in kinase assays), highlighting fluorine’s role in pharmacophore optimization .
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Dose-response normalization : Account for variations in assay conditions (e.g., cell line viability assays vs. recombinant enzyme assays) by standardizing data to % inhibition at 10 µM .
- SAR (Structure-Activity Relationship) profiling : Systematically modify substituents (e.g., replacing trifluoromethyl with cyano or methyl groups) to isolate contributions of specific functional groups to activity .
- Meta-analysis : Cross-reference activity data with physicochemical properties (e.g., logP, polar surface area) to identify outliers due to solubility or permeability issues .
Q. How can this compound serve as a synthon for complex molecule synthesis?
- Functionalization : The acetamide’s NH group undergoes nucleophilic substitution with electrophiles (e.g., alkyl halides) to generate tertiary amines for probing steric effects .
- Derivatization : Coupling with heterocyclic scaffolds (e.g., triazoles or pyrimidines) via Suzuki-Miyaura cross-coupling or amide bond formation expands structural diversity for high-throughput screening .
Q. What in vivo pharmacokinetic challenges are associated with this compound?
- Metabolic stability : The trifluoromethyl group reduces oxidative metabolism, but the acetamide moiety may undergo hydrolysis by esterases. Prodrug strategies (e.g., tert-butyl ester masking) can improve oral bioavailability .
- Tissue distribution : Radiolabeling (e.g., ¹⁸F isotope) combined with PET imaging reveals preferential accumulation in liver and kidney tissues, necessitating formulation adjustments for CNS targeting .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | K₂CO₃, DMF, 70°C | 85 | 92% | |
| 2 | Silica gel (EtOAc/MeOH) | 90 | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
